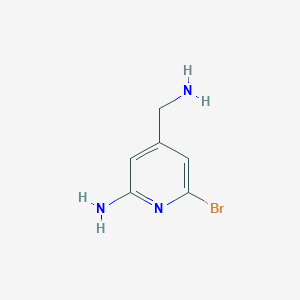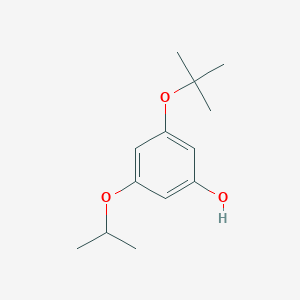
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is a compound used in various scientific research fields, particularly in organic chemistry and biochemistry. It is a derivative of glycine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-chlorophenoxyethyl moiety. This compound is often utilized in peptide synthesis and other applications requiring specific chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH typically involves several steps:
Protection of Glycine: Glycine is first protected with an Fmoc group to prevent unwanted reactions at the amino group.
Formation of the 3-Chlorophenoxyethyl Moiety: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxyethyl group.
Coupling Reaction: The protected glycine is then coupled with the 3-chlorophenoxyethyl group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing automated peptide synthesizers and high-throughput purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH undergoes various chemical reactions, including:
Substitution Reactions: The 3-chlorophenoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar aprotic solvents.
Deprotection Reactions: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Deprotection Reactions: The primary product is the deprotected glycine derivative, which can be further modified or used in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is widely used in peptide synthesis, serving as a building block for creating complex peptides and proteins. Its unique structure allows for specific modifications, making it valuable in the development of novel compounds.
Biology
In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides that mimic natural proteins, aiding in the investigation of biological pathways and mechanisms.
Medicine
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to be selectively modified makes it a useful tool in creating targeted treatments.
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics, food additives, and agricultural products.
Wirkmechanismus
The mechanism of action of Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The 3-chlorophenoxyethyl group can interact with specific molecular targets, affecting biological pathways and processes. The Fmoc group serves as a protective group during synthesis, ensuring selective reactions at desired sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-OH: A simpler derivative of glycine without the 3-chlorophenoxyethyl group.
Fmoc-(2-phenoxyethyl)-Gly-OH: Similar structure but with a phenoxyethyl group instead of a 3-chlorophenoxyethyl group.
Uniqueness
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is unique due to the presence of the 3-chlorophenoxyethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective modifications and interactions.
Eigenschaften
Molekularformel |
C25H22ClNO5 |
|---|---|
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
2-[2-(3-chlorophenoxy)ethyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H22ClNO5/c26-17-6-5-7-18(14-17)31-13-12-27(15-24(28)29)25(30)32-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,28,29) |
InChI-Schlüssel |
IPWXUMIZNBNCST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCOC4=CC(=CC=C4)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)
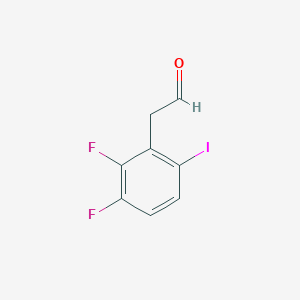

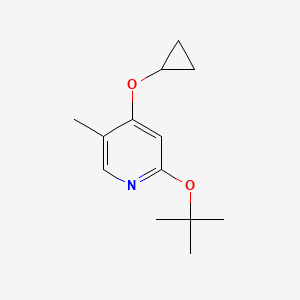
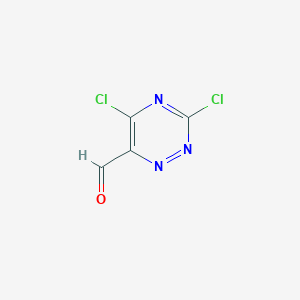


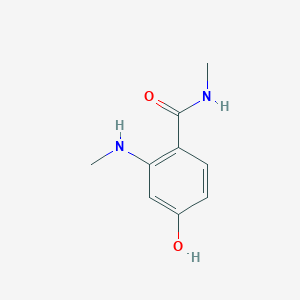
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
